molecular formula C11H14ClNO2 B12836235 Isobutyl (2-chlorophenyl)carbamate

Isobutyl (2-chlorophenyl)carbamate

Cat. No.: B12836235
M. Wt: 227.69 g/mol
InChI Key: JYDKLGLQXUIZFL-UHFFFAOYSA-N
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Description

Isobutyl (2-chlorophenyl)carbamate is a carbamate derivative characterized by an isobutyloxycarbonyl group attached to a 2-chlorophenylamine backbone.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-methylpropyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

JYDKLGLQXUIZFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with isobutanol in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is obtained in high yield. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound often involves continuous synthesis methods. For example, the reaction of carbon dioxide with amines in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce carbamates efficiently. This method is environmentally friendly and allows for the production of carbamates on a large scale .

Chemical Reactions Analysis

Types of Reactions: Isobutyl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of isobutyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to pass through cell membranes and its metabolic stability contribute to its effectiveness .

Comparison with Similar Compounds

Key Observations :

  • Carbamate Group Influence : Isobutyl carbamates (e.g., compounds 6, 9) generally exhibit moderate to high synthetic yields (65–82%) compared to benzyl or tert-butyl derivatives, likely due to the reactivity of isobutyl chloroformate .
  • Aryl Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from cyclohexyl or diphenylethyl backbones in . For example, the electron-withdrawing chlorine atom may enhance electrophilic reactivity compared to non-halogenated analogs.

Physicochemical Properties

Table 2: Physical Properties of Selected Carbamates

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Isobutyl (2-chlorophenyl)carbamate [Hypothetical: ~225–250] [Est.: 90–110] Lipophilic (isobutyl group)
tert-Butyl N-[(1S)-1-[(2-chlorophenyl)methyl]carbamoyl]-3-methylbutyl]carbamate (IV-31c) 377.16 102–105 Moderate organic solubility
Phenyl (2-chloro-4-hydroxyphenyl)carbamate - - Enhanced polarity (hydroxyl group)

Key Observations :

  • Melting Points : tert-Butyl derivatives (e.g., IV-31c, 102–105°C) exhibit higher melting points than isobutyl analogs, likely due to increased crystallinity from bulky tert-butyl groups .
  • Solubility : The isobutyl group in the target compound may enhance lipophilicity compared to phenyl or hydroxylated analogs (e.g., ’s compound), favoring membrane permeability in biological systems.

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